

Application Note: Synthesis of 1-Phenyl-1-heptanol via Grignard Reaction

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Compound of Interest

Compound Name: 1-Phenyl-1-heptanol

Cat. No.: B1619153

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.^{[1][2]} This application note provides a detailed protocol for the synthesis of **1-phenyl-1-heptanol**, a secondary alcohol, through the nucleophilic addition of a hexylmagnesium bromide Grignard reagent to benzaldehyde.^[3] The protocol covers the preparation of the Grignard reagent, the reaction with the aldehyde, product isolation, purification, and characterization. All procedures are designed for a laboratory setting, emphasizing safety and reproducibility.

Reaction Scheme

Step 1: Formation of Grignard Reagent

- 1-Bromohexane reacts with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.
 - $\text{CH}_3(\text{CH}_2)_5\text{Br} + \text{Mg} \xrightarrow{\text{(anhydrous Et}_2\text{O)}} \text{CH}_3(\text{CH}_2)_5\text{MgBr}$

Step 2: Reaction with Benzaldehyde & Workup

- Hexylmagnesium bromide attacks the electrophilic carbonyl carbon of benzaldehyde.

- Subsequent acidic workup protonates the resulting alkoxide to yield **1-phenyl-1-heptanol**.
 - $\text{C}_6\text{H}_5\text{CHO} + \text{CH}_3(\text{CH}_2)_5\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{OMgBr})(\text{CH}_2)_5\text{CH}_3$
 - $\text{C}_6\text{H}_5\text{CH}(\text{OMgBr})(\text{CH}_2)_5\text{CH}_3 + \text{H}_3\text{O}^+ \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{OH})(\text{CH}_2)_5\text{CH}_3 + \text{Mg}(\text{OH})\text{Br}$

Experimental Protocols

Materials and Reagents

Strict anhydrous (dry) conditions are critical for the success of this reaction, as Grignard reagents are strong bases that react readily with water.^{[4][5]} All glassware must be rigorously dried in an oven overnight and assembled while hot under a dry nitrogen or argon atmosphere.

^[2]

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Volume (mL)	Density (g/mL)
Magnesium Turnings	24.31	1.34	55.0	-	-
1-Bromohexane	165.07	8.25	50.0	5.9	1.40
Benzaldehyde	106.12	5.31	50.0	5.1	1.044
Anhydrous Diethyl Ether	74.12	-	-	~200	0.713
Iodine	253.81	1 crystal	-	-	-
1M Hydrochloric Acid	36.46	-	-	~100	-
Saturated NaHCO ₃ (aq)	84.01	-	-	~50	-
Saturated NaCl (Brine)	58.44	-	-	~50	-
Anhydrous Na ₂ SO ₄	142.04	~5-10 g	-	-	-

Equipment

- 500 mL three-neck round-bottom flask
- Reflux condenser
- 125 mL pressure-equalizing dropping funnel
- Glass stopper

- Magnetic stirrer and stir bar
- Heating mantle
- Nitrogen or Argon gas inlet
- Separatory funnel (500 mL)
- Standard glassware for extraction and distillation
- Rotary evaporator
- Vacuum distillation apparatus (or Kugelrohr)

Synthesis of Hexylmagnesium Bromide (Grignard Reagent)

- Place the magnesium turnings (1.34 g) in the dry 500 mL three-neck flask equipped with a magnetic stir bar.
- Assemble the apparatus with the reflux condenser and dropping funnel. Flame-dry the entire apparatus under a flow of dry nitrogen or argon gas and allow it to cool to room temperature.
[6]
- Add a single crystal of iodine to the flask. The iodine acts as an activator.[7]
- In the dropping funnel, prepare a solution of 1-bromohexane (8.25 g, 5.9 mL) in 40 mL of anhydrous diethyl ether.
- Add approximately 10 mL of the 1-bromohexane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heating mantle.
- Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux.

- After the addition is complete, add another 40 mL of anhydrous ether through the dropping funnel and gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The solution should appear cloudy and greyish. Cool the flask to room temperature.

Reaction with Benzaldehyde

- Prepare a solution of benzaldehyde (5.31 g, 5.1 mL) in 50 mL of anhydrous diethyl ether in the dropping funnel.
- Cool the Grignard reagent flask in an ice-water bath.
- Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. The reaction is exothermic, and maintaining a low temperature helps to minimize side reactions.[4]
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The mixture will likely become a thick, viscous slurry.[6]

Aqueous Workup and Extraction

- Cool the reaction flask again in a large ice-water bath.
- Slowly and carefully quench the reaction by adding 100 mL of 1M HCl dropwise through the dropping funnel. This step is highly exothermic and may cause vigorous bubbling. The acid protonates the alkoxide salt and dissolves the remaining magnesium salts.[7]
- Transfer the mixture to a 500 mL separatory funnel. Rinse the flask with 50 mL of diethyl ether and add it to the separatory funnel.
- Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
- Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated aqueous NaHCO_3 solution and 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent using a rotary evaporator.[6]

Purification

The resulting crude oil can be purified by vacuum distillation to yield pure **1-phenyl-1-heptanol**.

- Purification Method: Kugelrohr or short-path vacuum distillation.[8]
- Expected Boiling Point: Distillation at reduced pressure is necessary. For example, similar secondary alcohols distill at temperatures around 150-160 °C at 20 mmHg.[8]

Data Presentation

Table 1: Product Characterization

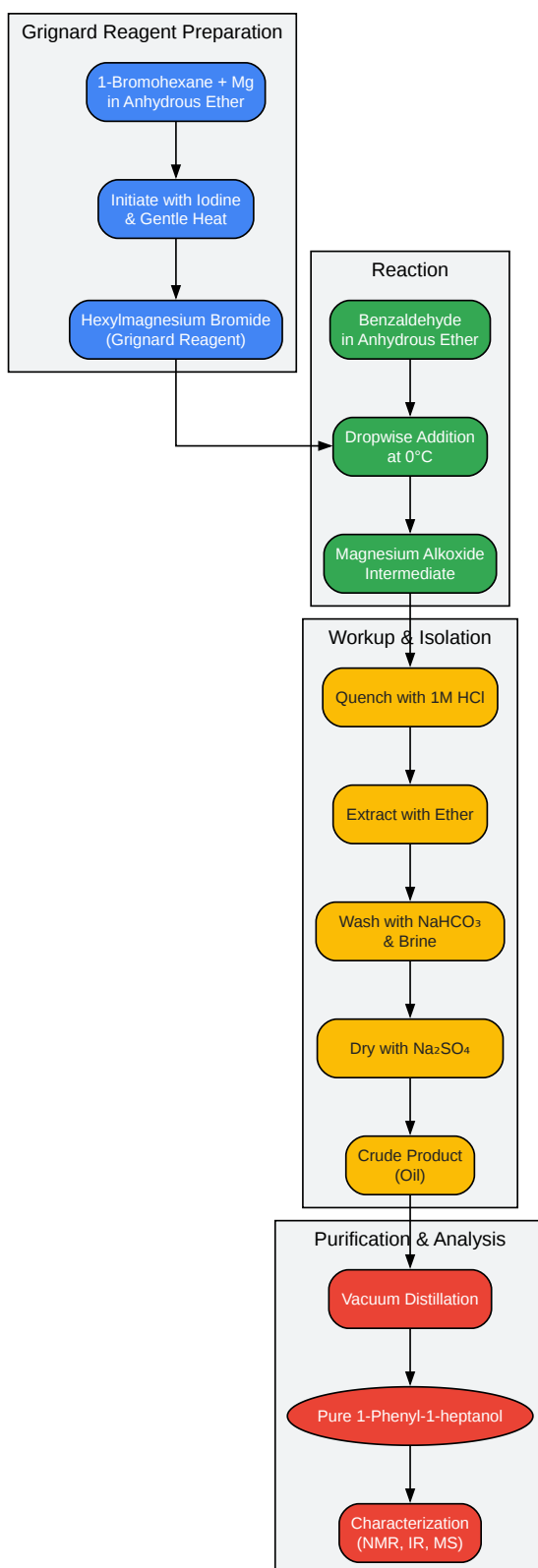
Property	Value
Product Name	1-Phenyl-1-heptanol[9]
Molecular Formula	C ₁₃ H ₂₀ O[9][10]
Molecular Weight	192.30 g/mol [9][11]
Appearance	Colorless to pale yellow oil
Theoretical Yield	9.62 g (based on 50.0 mmol of 1-bromohexane)
Typical Actual Yield	60-80%

Table 2: Spectroscopic Data for 1-Phenyl-1-heptanol

Spectroscopy	Characteristic Peaks
IR (Infrared)	$\sim 3350\text{ cm}^{-1}$ (broad, O-H stretch), $\sim 3030\text{ cm}^{-1}$ (sp^2 C-H stretch), $\sim 2930, 2860\text{ cm}^{-1}$ (sp^3 C-H stretch), $\sim 1490, 1450\text{ cm}^{-1}$ (C=C aromatic stretch)[9]
^1H NMR	$\delta \sim 7.2\text{-}7.4$ (m, 5H, Ar-H), $\delta \sim 4.6$ (t, 1H, CH-OH), $\delta \sim 1.2\text{-}1.8$ (m, 10H, alkyl CH_2), $\delta \sim 0.9$ (t, 3H, terminal CH_3), OH proton (variable, broad singlet)
^{13}C NMR	$\delta \sim 145$ (Ar C- <i>ipso</i>), $\delta \sim 128.5, 127.5, 126.0$ (Ar C-H), $\delta \sim 76$ (CH-OH), $\delta \sim 39, 32, 29, 26, 22.5$ (alkyl CH_2), $\delta \sim 14$ (terminal CH_3)[9]
Mass Spec (MS)	m/z (%): 192 (M^+), 107 (base peak, $[\text{C}_7\text{H}_7\text{O}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **1-phenyl-1-heptanol**.

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